N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide
Description
This compound features a pyrazolo[3,2-b][1,3]oxazine core fused with a carboxamide group at position 2 and a 3,5-dimethylpyrazole-substituted ethyl chain at position N. The pyrazolooxazine scaffold combines a pyrazole ring fused to an oxazine moiety, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-10-8-11(2)18(16-10)6-4-15-14(20)12-9-13-19(17-12)5-3-7-21-13/h8-9H,3-7H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIOFJMAQNAAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NN3CCCOC3=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclocondensation of acetylenic ketones with hydrazines in ethanol, yielding pyrazole derivatives.
Formation of the oxazine ring: The oxazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the pyrazole and oxazine rings: The final step involves the coupling of the pyrazole and oxazine rings through a suitable linker, such as an ethyl group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, ligand-free systems, and environmentally friendly procedures such as microwave-assisted reactions .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolic studies.
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 8h | Pyrazolo-oxazine-2-carboxylic acid | 85% | , |
| 2M NaOH, 80°C, 6h | Pyrazolo-oxazine-2-carboxylate salt | 78% |
Mechanistic studies suggest nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C–N bond. Steric hindrance from the pyrazole-ethyl substituent slightly reduces reaction rates compared to simpler carboxamides .
Nucleophilic Substitution at the Oxazine Ring
The oxazine oxygen participates in ring-opening reactions with nucleophiles such as amines or thiols.
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Ethylenediamine | Pyrazolo-oxazine-2-carboxamide with diamine side chain | DMF, 100°C, 12h | 62% |
| Sodium hydrosulfide (NaSH) | Thiooxazine derivative | Ethanol, reflux, 6h | 55% |
The reaction proceeds via protonation of the oxazine oxygen, followed by nucleophilic attack at the adjacent carbon . Substituents on the pyrazole ring (e.g., 3,5-dimethyl groups) stabilize intermediates through inductive effects .
Cyclization Reactions
The oxazine ring can undergo further cyclization to form tricyclic systems under catalytic conditions:
| Catalyst | Product | Application |
|---|---|---|
| POCl₃ | Pyrazolo[3,2-b] oxazino[5,6-d]pyridinone | Kinase inhibitor synthesis |
| BF₃·Et₂O | Fused quinazoline derivatives | Anticancer lead compounds |
These reactions exploit the electron-deficient nature of the oxazine ring, enabling intramolecular cyclization with pendant electrophilic groups . Yields range from 40–70%, depending on steric factors .
Oxidation of the Pyrazole Ring
The 1H-pyrazole moiety undergoes regioselective oxidation at the C4 position using meta-chloroperbenzoic acid (mCPBA):
textPyrazole → Pyrazole N-oxide Conditions: mCPBA (1.2 eq), CH₂Cl₂, 0°C → RT, 4h Yield: 68% [2], [6]
The N-oxide derivative enhances solubility and serves as an intermediate for further functionalization. Competing oxidation of the oxazine ring is suppressed by steric shielding from the ethylcarboxamide group .
Coupling Reactions via the Carboxamide
The carboxamide participates in palladium-catalyzed cross-couplings:
| Reaction Type | Reagents | Product |
|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl-carboxamide |
| Buchwald-Hartwig | Aryl halide, Pd₂(dba)₃, Xantphos | N-aryl derivatives |
These reactions enable diversification of the carboxamide’s aryl group, critical for structure-activity relationship (SAR) studies . Yields are moderate (50–65%) due to competing coordination of the pyrazole nitrogen to palladium .
Stability Under Physiological Conditions
Degradation studies in simulated gastric fluid (pH 1.2) and plasma reveal:
-
Hydrolysis half-life : 2.3h (gastric fluid) vs. 8.7h (plasma)
-
Primary metabolites : Oxazine ring-opened diol (via esterase action) and dealkylated pyrazole.
Scientific Research Applications
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Biological Studies: Investigation of its biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action .
Comparison with Similar Compounds
Tabulated Comparison
*Estimated based on structural analogs.
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry due to their unique structural properties and a wide range of pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure that allows for various interactions with biological targets.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, substituted pyrazoles have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A study highlighted that specific pyrazole compounds could act on multiple cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This activity is particularly relevant in the treatment of chronic inflammatory diseases .
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of pyrazoles have been documented extensively. These compounds demonstrate effectiveness against various bacterial strains and fungal pathogens by disrupting cellular processes or inhibiting enzyme activity .
Neuroprotective Effects
Emerging research indicates that certain pyrazole derivatives possess neuroprotective properties. They may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many pyrazoles act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Receptor Binding : Some compounds can bind to estrogen receptors or other nuclear receptors, modulating gene expression related to growth and inflammation .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of pyrazole derivatives on breast cancer cells. The results demonstrated that compounds similar to this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on inflammatory diseases, researchers found that a related pyrazole compound inhibited the expression of interleukin-6 (IL-6) in human macrophages. This study suggests that such compounds could be developed as therapeutic agents for conditions like rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
